molecular formula C10H12N4NaO5S B022272 Tazobactam sodium CAS No. 89785-84-2

Tazobactam sodium

カタログ番号: B022272
CAS番号: 89785-84-2
分子量: 323.28 g/mol
InChIキー: ZUNWFYFXHGWFRA-QVUDESDKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: タゾバクタムナトリウムは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、タゾバクタムナトリウム自体であり、医薬品製剤で使用される安定な化合物です。

科学的研究の応用

Pharmacological Properties

  • Mechanism of Action : Tazobactam irreversibly binds to β-lactamase enzymes, preventing them from hydrolyzing the β-lactam ring of antibiotics. This action enhances the antibacterial activity of co-administered antibiotics against resistant strains .
  • Spectrum of Activity : When combined with piperacillin, tazobactam is effective against a wide range of gram-positive and gram-negative bacteria, including anaerobes. It is particularly useful for treating polymicrobial infections .

Clinical Applications

Tazobactam sodium is utilized in various clinical settings:

  • Infectious Diseases : It is indicated for the treatment of:
    • Lower respiratory tract infections
    • Urinary tract infections (both complicated and uncomplicated)
    • Intra-abdominal infections
    • Skin and skin structure infections
    • Bacterial septicemia
    • Polymicrobial infections where both gram-positive and gram-negative organisms are suspected .
  • Specific Conditions : Tazobactam is also effective for:
    • Complicated intra-abdominal infections (cIAI) when used with metronidazole.
    • Complicated urinary tract infections (cUTI), including pyelonephritis.
    • Hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) .

Case Studies and Research Findings

  • Effectiveness in Mixed Infections : A study demonstrated that tazobactam-piperacillin was effective in treating polymicrobial infections in patients with severe sepsis, showcasing its utility as a first-line therapy when causative organisms are not yet identified .
  • Resistance Patterns : Research indicates that the combination of tazobactam with piperacillin significantly reduces resistance rates among Enterobacteriaceae due to its ability to inhibit common β-lactamases such as SHV-1 and TEM .
  • Surgical Infections : In a clinical trial involving patients undergoing surgery for complicated intra-abdominal infections, those treated with tazobactam-piperacillin showed improved outcomes compared to those receiving other antibiotic regimens. The study highlighted its role in reducing postoperative infection rates .

Data Table: Summary of Clinical Applications

Infection TypeIndicationCombination Used
Lower Respiratory Tract InfectionsSuspected bacterial pneumoniaPiperacillin + Tazobactam
Urinary Tract InfectionsComplicated UTIsPiperacillin + Tazobactam
Intra-Abdominal InfectionsPolymicrobial intra-abdominal infectionsPiperacillin + Metronidazole
Skin and Skin Structure InfectionsDiabetic foot infectionsPiperacillin + Tazobactam
Bacterial SepticemiaSevere sepsisPiperacillin + Tazobactam

作用機序

タゾバクタムナトリウムは、細菌が産生するベータラクタマーゼ酵素の作用を阻害することによって機能します。これらの酵素は通常、ベータラクタム系抗生物質を分解して無効化します。 これらの酵素を阻害することにより、タゾバクタムナトリウムは抗生物質を保護し、細菌を標的にして殺すことを可能にします 分子標的にはベータラクタマーゼ酵素が含まれ、関連する経路は細菌の細胞壁合成と分解に関連しています .

類似化合物:

比較: タゾバクタムナトリウムは、SHV-1やTEMグループなど、幅広いベータラクタマーゼ酵素を阻害する能力においてユニークです スルバクタムやクラブラネートと比較して、タゾバクタムナトリウムはより幅広い阻害を提供し、耐性菌株に対する有効性から、臨床現場でよく使用されています .

生物活性

Tazobactam sodium is a potent β-lactamase inhibitor primarily used in combination with other antibiotics, notably piperacillin, to enhance their efficacy against resistant bacterial strains. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical applications, and relevant research findings.

This compound functions primarily as a β-lactamase inhibitor , which prevents the breakdown of β-lactam antibiotics by bacterial enzymes. It irreversibly binds to various β-lactamases, including those from the OHIO-1, SHV-1, and TEM groups, thereby broadening the spectrum of activity of co-administered antibiotics like piperacillin. While tazobactam itself exhibits minimal antibacterial activity, its role in inhibiting β-lactamase enzymes is crucial for overcoming resistance in bacteria that would otherwise degrade β-lactam antibiotics .

Combination Therapy

The combination of piperacillin and tazobactam (commonly marketed as Tazocin) is particularly effective against a range of gram-positive and gram-negative bacteria. Clinical studies have demonstrated that this combination is superior to other antibiotic regimens in treating infections such as respiratory tract infections in elderly patients. For instance, a study reported a total effective rate of 94.59% for piperacillin/tazobactam compared to 75.68% for cefoperazone/sulbactam .

Case Studies

  • Pneumonitis Induced by Piperacillin/Tazobactam : A case study involving a 46-year-old male patient highlighted the potential adverse effects associated with piperacillin/tazobactam therapy, specifically pneumonitis. This emphasizes the need for careful monitoring during treatment .
  • Severe Hypokalemia : Another case reported severe hypokalemia in a pediatric patient receiving piperacillin/tazobactam, underscoring the importance of electrolyte monitoring during therapy .

Pharmacokinetics

Tazobactam is administered intravenously and achieves peak plasma concentrations rapidly. Its pharmacokinetic profile allows it to act synergistically with piperacillin, enhancing the overall antibacterial effect while maintaining similar elimination half-lives .

Research Findings

StudyFindings
Zaki et al. (2020)Reported cases of severe hypokalemia induced by piperacillin/tazobactam therapy; emphasized monitoring serum electrolytes during treatment .
Clinical ComparisonPiperacillin/tazobactam demonstrated higher efficacy than cefoperazone/sulbactam in treating respiratory infections in elderly patients .
Drug Interaction StudyShowed that tazobactam does not induce chromosomally-mediated β-lactamases at therapeutic concentrations .

特性

CAS番号

89785-84-2

分子式

C10H12N4NaO5S

分子量

323.28 g/mol

IUPAC名

sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/t7-,8+,10+;/m1./s1

InChIキー

ZUNWFYFXHGWFRA-QVUDESDKSA-N

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+]

異性体SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na]

正規SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na]

Key on ui other cas no.

89785-84-2

ピクトグラム

Irritant; Health Hazard

同義語

(2S,3S,5R)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-dioxide Sodium Salt;  YTR-830;  CL-307579; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazobactam sodium
Reactant of Route 2
Tazobactam sodium
Reactant of Route 3
Tazobactam sodium
Reactant of Route 4
Tazobactam sodium
Reactant of Route 5
Tazobactam sodium
Reactant of Route 6
Tazobactam sodium
Customer
Q & A

Q1: How does tazobactam sodium interact with its target and what are the downstream effects?

A1: this compound is a β-lactamase inhibitor that irreversibly binds to and inactivates β-lactamases, enzymes produced by some bacteria to hydrolyze β-lactam antibiotics [, ]. This inhibition prevents the degradation of β-lactam antibiotics like piperacillin, cefoperazone, and ceftriaxone, allowing them to effectively target and inhibit bacterial cell wall synthesis, ultimately leading to bacterial death [, , ].

Q2: What evidence exists for the in vitro and in vivo efficacy of this compound?

A2: Studies have demonstrated the efficacy of this compound in combination with various β-lactam antibiotics both in vitro and in vivo. In vitro studies have shown synergistic antibacterial activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, , ]. In vivo studies using mouse models of septicemia have demonstrated enhanced bacterial clearance and improved survival rates with this compound-containing combinations compared to β-lactam monotherapy [, ]. Clinical trials have further confirmed the efficacy of these combinations in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and pneumonia [, , ].

Q3: Are there any known resistance mechanisms to this compound and how does it relate to other compounds?

A3: While this compound effectively inhibits many β-lactamases, some bacteria have developed resistance mechanisms. These mechanisms include the production of modified β-lactamases with reduced affinity for this compound or increased expression of these enzymes []. Resistance to this compound is often associated with cross-resistance to other β-lactamase inhibitors like sulbactam and clavulanate [, ]. Researchers are continually investigating novel β-lactamase inhibitors and combination therapies to overcome emerging resistance.

Q4: What is the molecular formula, weight, and spectroscopic data of this compound?

A4: this compound (C10H11N4NaO5S) possesses a molecular weight of 322.27 g/mol. Detailed spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), can be found in the literature and drug information resources.

Q5: What are the pharmacokinetic (PK) properties of this compound?

A6: this compound exhibits rapid absorption following intravenous administration. It demonstrates a short half-life and is primarily eliminated through renal excretion [, , ]. Detailed PK parameters, such as volume of distribution, clearance, and bioavailability, can vary depending on the specific formulation and the co-administered β-lactam antibiotic.

Q6: What are the common formulations and routes of administration for this compound?

A7: this compound is not administered as a single agent; it is always formulated with a β-lactam antibiotic. Common formulations include powder for injection and freeze-dried powder for injection [, ]. These formulations are typically administered intravenously, ensuring optimal bioavailability and rapid attainment of therapeutic drug levels.

Q7: What strategies are employed to improve the stability, solubility, or bioavailability of this compound formulations?

A8: Several strategies are employed to enhance this compound formulations. Utilizing a disodium hydrogen phosphate-sodium dihydrogen phosphate buffer pair in freeze-drying processes can help stabilize piperacillin sodium and this compound while preventing carbon dioxide formation []. Researchers have also explored techniques such as the use of macroporous absorption resin for refining this compound, achieving purities over 99.8% and enhancing stability [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。